molecular formula C21H25N5O3 B2966750 N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide CAS No. 2191213-06-4

N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide

Cat. No. B2966750
CAS RN: 2191213-06-4
M. Wt: 395.463
InChI Key: NGJDOIDKKZECPD-UHFFFAOYSA-N
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Description

“N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic compound. It contains a morpholino group, which is a common feature in many pharmacologically active compounds . The compound also features a pyrido[2,3-d]pyrimidin-8(5H)-yl moiety, which is a structural motif found in various bioactive molecules .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of morpholinylchalcones with other reagents. For instance, a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones were synthesized via their reaction with 6-aminothiouracil . The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The morpholino group, the pyrido[2,3-d]pyrimidin-8(5H)-yl moiety, and the acetamide group all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and the reagents used. For example, in the synthesis of related compounds, morpholinylchalcones reacted with 6-aminothiouracil to form a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .

Scientific Research Applications

Antimicrobial Activity

N-(4-(2-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide and its derivatives have been studied for their antimicrobial properties. For example, a study by Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives with antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Similarly, Gul et al. (2017) explored the antimicrobial and hemolytic activity of 1,3,4-oxadiazole compounds derived from this molecule (Gul et al., 2017).

Antifungal Agents

Derivatives of this compound have also been identified as potent antifungal agents. Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were effective against Candida and Aspergillus species (Bardiot et al., 2015).

Synthesis and Characterization

The synthesis and characterization of derivatives containing this molecule have been extensively studied. Zaki, Radwan, and El-Dean (2017) demonstrated a synthetic method for related compounds, potentially paving the way for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Radioligand and Imaging Applications

Koga et al. (2016) characterized a derivative of this compound as a radioligand candidate for arginine vasopressin 1B (V1B) receptor, demonstrating its potential in imaging and clinical biomarker applications (Koga et al., 2016).

Insecticidal Activity

Bakhite et al. (2014) synthesized pyridine derivatives of this molecule and evaluated their insecticidal activity, showing significant effectiveness against cowpea aphid (Bakhite et al., 2014).

Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) synthesized compounds containing this molecule that showed promising results in inhibiting cell proliferation of human carcinoma cells (Fallah-Tafti et al., 2011).

Antibacterial and Antifungal Activities

Kanagarajan, Thanusu, and Gopalakrishnan (2010) synthesized biolabile acetamides of this molecule and evaluated their antibacterial and antifungal activities, showing effectiveness against various strains (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Neuroprotective Effects

Sameem et al. (2017) synthesized pyrano[3,2-c]chromene derivatives bearing this molecule and evaluated their neuroprotective effects, showing significant inhibitory activity against acetylcholinesterase and butylcholinestrase (Sameem et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action. Given the bioactivity of similar compounds, it could be a promising candidate for further drug development .

properties

IUPAC Name

N-[4-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-15(27)23-18-6-4-16(5-7-18)13-19(28)26-8-2-3-17-14-22-21(24-20(17)26)25-9-11-29-12-10-25/h4-7,14H,2-3,8-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJDOIDKKZECPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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